

# Application Notes & Protocols: A Guide to the Development of Targeted Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                      |
|----------------|------------------------------------------------------|
| Compound Name: | <i>tert-Butyl trans-4-ethynylcyclohexylcarbamate</i> |
| Cat. No.:      | B2611283                                             |

[Get Quote](#)

## Introduction: Revolutionizing Therapeutics with Precision Delivery

Conventional drug administration often suffers from a lack of specificity, leading to systemic side effects and suboptimal therapeutic outcomes.<sup>[1][2][3]</sup> Targeted drug delivery systems (TDDS) represent a paradigm shift, aiming to concentrate therapeutic agents at the site of action, thereby enhancing efficacy while minimizing off-target toxicity.<sup>[3][4][5]</sup> This is achieved by utilizing specialized carriers, often at the nanoscale, that can navigate the biological milieu and recognize specific cellular or tissue markers.<sup>[6][7]</sup> The core principle of TDDS is to improve the therapeutic index of a drug by modulating its pharmacokinetics and biodistribution.<sup>[8]</sup>

The advantages of targeted drug delivery are manifold, including:

- Enhanced therapeutic efficacy due to increased drug concentration at the target site.<sup>[4]</sup>
- Reduced systemic toxicity and adverse side effects.<sup>[3][9]</sup>
- Protection of the therapeutic agent from premature degradation.<sup>[10]</sup>
- Improved patient compliance through reduced dosing frequency and side effects.<sup>[3]</sup>

This guide provides a comprehensive overview of the principles, design, and evaluation of nanoparticle-based targeted drug delivery systems, complete with detailed protocols for key

experimental procedures.

## Targeting Strategies: Navigating the Biological Landscape

The selective delivery of therapeutics to a specific site is achieved through various targeting strategies, which can be broadly categorized as passive, active, and stimuli-responsive targeting.[\[1\]](#)

### Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect

Passive targeting leverages the unique pathophysiology of certain disease states, particularly solid tumors.[\[1\]](#) Tumor tissues are characterized by leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[\[12\]](#) [\[13\]](#)[\[14\]](#) Nanoparticles, typically within a size range of 10-200 nm, can extravasate through these leaky blood vessels and accumulate in the tumor interstitium, leading to a passive concentration of the drug payload.[\[15\]](#)[\[16\]](#)[\[17\]](#) While the EPR effect is a cornerstone of cancer nanomedicine, its efficacy can be heterogeneous and is a subject of ongoing research.[\[12\]](#)[\[18\]](#)

### Active Targeting: Molecular Recognition for Enhanced Specificity

Active targeting involves the surface functionalization of nanoparticles with ligands that can specifically bind to receptors overexpressed on the surface of target cells.[\[1\]](#)[\[19\]](#)[\[20\]](#) This ligand-receptor interaction enhances cellular uptake and internalization of the nanoparticle, further increasing the intracellular drug concentration.[\[21\]](#) A variety of targeting ligands can be employed, including:

- Antibodies and antibody fragments: Offer high specificity and affinity for their target antigens.[\[22\]](#)
- Peptides: Smaller in size, with good stability and ease of synthesis.[\[22\]](#)[\[23\]](#)
- Aptamers: Short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.[\[22\]](#)

- Small molecules: Such as folic acid and carbohydrates, which can target receptors often overexpressed in cancer cells.[23][24]



[Click to download full resolution via product page](#)

Caption: Overview of Targeted Drug Delivery Strategies.

## Stimuli-Responsive Targeting: Smart Delivery on Demand

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific internal or external triggers.[9][25][26] This "smart" delivery approach offers a high degree of spatial and temporal control over drug release, further enhancing therapeutic efficacy and minimizing off-target effects.[27]

- Internal Stimuli: These systems respond to physiological cues that are often altered in the disease microenvironment, such as:
  - pH: The acidic environment of tumors and endosomes can trigger the release of pH-sensitive nanoparticles.[26]
  - Redox potential: The higher concentration of reducing agents like glutathione inside cells can be used to trigger drug release from redox-responsive carriers.[26]

- Enzymes: Overexpressed enzymes in diseased tissues can cleave specific linkers, liberating the drug.[9]
- External Stimuli: These systems are activated by externally applied triggers, offering on-demand drug release.[25][28] Examples include:
  - Temperature: Thermoresponsive polymers can undergo conformational changes to release drugs in response to localized hyperthermia.[27]
  - Light: Light-sensitive materials can be used to trigger drug release with high spatial precision.[9]
  - Magnetic field: Magnetic nanoparticles can be guided to the target site and their drug release can be triggered by an alternating magnetic field.[25]
  - Ultrasound: Ultrasound can be used to trigger drug release from sonosensitive carriers. [25]

## Nanoparticle Platforms for Targeted Drug Delivery

A diverse array of nanoparticle platforms has been developed for targeted drug delivery, each with its unique set of properties and advantages.[6][29]

| Nanoparticle Platform   | Core Composition                    | Key Advantages                                                                                            |
|-------------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Liposomes               | Phospholipid bilayer(s)             | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established for clinical use. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled drug release, tunable properties, good stability.[8]                                           |
| Micelles                | Amphiphilic block copolymers        | High drug loading capacity for hydrophobic drugs, small size.                                             |
| Dendrimers              | Highly branched, tree-like polymers | Well-defined structure, multivalency for targeting ligand attachment.[7]                                  |
| Inorganic Nanoparticles | Gold, silica, iron oxide            | Unique optical and magnetic properties for imaging and therapy (theranostics).[7][29]                     |

## Design and Synthesis of Targeted Nanoparticles: A Practical Guide

The successful development of a targeted nanoparticle system requires careful consideration of its design and synthesis. This section provides a detailed protocol for the preparation of liposomes, a widely used nanoparticle platform, and discusses key aspects of drug loading and surface modification.

### Protocol: Synthesis of Liposomes via the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution, suitable for targeted drug delivery applications.[15][16]

Materials:

- Lipids (e.g., DSPC, DSPE-PEG, Cholesterol)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Drug to be encapsulated
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath sonicator

#### Procedure:

- Lipid Film Formation:
  - Dissolve the lipids and the lipophilic drug (if applicable) in chloroform in a round-bottom flask.[\[15\]](#) The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.
  - Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature.[\[16\]](#)
  - Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[\[15\]](#)
  - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) containing the hydrophilic drug (if applicable).[\[17\]](#) The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

- Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).[30]
- Size Reduction (Extrusion):
  - To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion.[15]
  - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
  - Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid transition temperature.[17]
- Purification:
  - Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
- Sterilization:
  - Sterilize the final liposome formulation by filtration through a 0.22  $\mu\text{m}$  filter.

#### Causality Behind Experimental Choices:

- Choice of Lipids: The lipid composition determines the rigidity, charge, and *in vivo* stability of the liposomes. The inclusion of PEGylated lipids (e.g., DSPE-PEG) helps to create a "stealth" coating that reduces clearance by the mononuclear phagocyte system, prolonging circulation time.[31]
- Thin-Film Hydration: This method is widely used due to its simplicity and reproducibility, allowing for good control over the initial formation of the lipid bilayers.[30]
- Extrusion: This step is crucial for producing liposomes with a narrow size distribution, which is essential for predictable *in vivo* behavior and efficient passive targeting via the EPR effect. [15][16]



[Click to download full resolution via product page](#)

Caption: Workflow for Liposome Synthesis.

# Physicochemical Characterization of Targeted Nanoparticles

Thorough physicochemical characterization is a critical step in the development of nanoparticle-based drug delivery systems to ensure their quality, safety, and efficacy.[\[10\]](#)[\[32\]](#) [\[33\]](#) The U.S. Food and Drug Administration (FDA) has provided guidance on the characterization of drug products containing nanomaterials.[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

| Parameter                                 | Technique(s)                                                                                              | Significance                                                                                      |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Size and Size Distribution                | Dynamic Light Scattering (DLS), Electron Microscopy (TEM, SEM)                                            | Affects in vivo biodistribution, circulation half-life, and cellular uptake. <a href="#">[39]</a> |
| Zeta Potential                            | Dynamic Light Scattering (DLS)                                                                            | Indicates surface charge and colloidal stability. <a href="#">[39]</a>                            |
| Morphology and Surface Topography         | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Provides information on the shape and surface features of the nanoparticles. <a href="#">[32]</a> |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy, HPLC, Fluorescence Spectroscopy                                                      | Quantifies the amount of drug successfully incorporated into the nanoparticles.                   |
| In Vitro Drug Release                     | Dialysis, Sample and Separate Methods                                                                     | Evaluates the rate and extent of drug release under physiological conditions.                     |
| Surface Chemistry and Ligand Conjugation  | FTIR, NMR, XPS                                                                                            | Confirms the successful conjugation of targeting ligands to the nanoparticle surface.             |

## Protocol: Characterization of Nanoparticle Size and Zeta Potential by DLS

**Instrumentation:**

- Dynamic Light Scattering (DLS) instrument

**Procedure:**

- Sample Preparation:
  - Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration. The optimal concentration should be determined empirically to avoid multiple scattering effects.
- Instrument Setup:
  - Set the instrument parameters, including temperature, solvent viscosity, and refractive index.
- Measurement:
  - Equilibrate the sample to the set temperature.
  - Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
  - For zeta potential measurement, use an appropriate cuvette with electrodes and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.
- Data Analysis:
  - Analyze the correlation function to determine the particle size distribution.
  - The PDI value provides an indication of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
  - A zeta potential value of  $\pm 30$  mV or higher is generally indicative of good colloidal stability.  
[\[39\]](#)

# In Vitro and In Vivo Evaluation of Targeted Nanoparticles

The biological performance of targeted nanoparticles must be rigorously evaluated through a series of in vitro and in vivo studies.

## Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake and targeting efficiency of nanoparticles using fluorescence microscopy or flow cytometry.

### Materials:

- Target cells (overexpressing the receptor of interest) and control cells (low or no receptor expression)
- Fluorescently labeled nanoparticles
- Cell culture medium and supplements
- Fluorescence microscope or flow cytometer

### Procedure:

- Cell Seeding:
  - Seed the target and control cells in appropriate culture vessels (e.g., 24-well plates or chamber slides) and allow them to adhere overnight.
- Treatment:
  - Incubate the cells with different concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 4 hours).
- Washing:
  - Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

- Analysis:
  - Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
  - Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the cellular uptake.

## Protocol: In Vivo Biodistribution Study

This protocol outlines a general procedure for evaluating the biodistribution and tumor accumulation of nanoparticles in an animal model.[\[40\]](#)[\[41\]](#)

### Materials:

- Tumor-bearing animal model (e.g., xenograft mouse model)
- Labeled nanoparticles (e.g., fluorescently or radioactively labeled)
- In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)

### Procedure:

- Animal Model:
  - Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.
- Nanoparticle Administration:
  - Administer the labeled nanoparticles to the tumor-bearing mice via intravenous injection.  
[\[40\]](#)
- In Vivo Imaging:
  - At various time points post-injection (e.g., 2, 8, 24, 48 hours), image the mice using the appropriate in vivo imaging modality to visualize the biodistribution of the nanoparticles in

real-time.[\[41\]](#)

- Ex Vivo Analysis:

- At the end of the study, euthanize the mice and harvest the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and blood.[\[40\]](#)
- Quantify the amount of nanoparticles in each organ by measuring the fluorescence or radioactivity.[\[42\]](#) This will provide a quantitative assessment of the biodistribution and tumor targeting efficiency.

## Conclusion and Future Perspectives

The development of targeted drug delivery systems is a multidisciplinary endeavor that holds immense promise for the future of medicine.[\[3\]](#)[\[5\]](#) By rationally designing and rigorously evaluating nanoparticle-based carriers, it is possible to significantly improve the therapeutic outcomes for a wide range of diseases, particularly cancer.[\[1\]](#)[\[8\]](#) Future advancements in this field will likely focus on the development of more sophisticated multi-responsive systems, personalized nanomedicines, and combination therapies that can overcome the challenges of drug resistance and disease heterogeneity.

## References

- Enhanced permeability and retention effect - Wikipedia.
- Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed.
- Stimuli-Responsive Drug Delivery Systems: Innov
- Stimuli-Responsive Drug Delivery Systems:
- Ligand-directed active tumor-targeting polymeric nanoparticles for cancer chemotherapy.
- Stimuli-responsive drug delivery systems - Wikipedia.
- Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - NIH.
- A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics - SAS Publishers.
- Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. - Protocols.io.
- Nanoparticle-based drug delivery systems for cancer therapy - PubMed - NIH.
- Passive and active drug targeting: drug delivery to tumors as an example - PubMed.

- Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PubMed Central.
- Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems - MDPI.
- Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - Frontiers.
- Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM PI
- Comparison of passive targeting, active targeting, and triggered release of nano-drugs.
- Enhanced Permeability and Retention (EPR)
- A Review: Targeted Drug Delivery System - IJRASET.
- Drug Delivery Nano-Platforms for Advanced Cancer Therapy - MDPI.
- Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release - MDPI.
- Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
- Passive and Active Drug Targeting: Role of Nanocarriers in Rational Design of Anticancer Formul
- Full article: Enhanced Permeability and Retention Effect-Focused Tumor-Targeted Nanomedicines: Latest Trends, Obstacles and Future Perspective - Taylor & Francis Online.
- Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy - Publish - Eman.
- Passive and Active Targeting in Tumor Microenvironment - IT Medical Team.
- Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC - NIH.
- Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. - Protocols.io.
- A comparison of passive and active drug targeting. Passive targeting...
- A Review on Targeted Drug Delivery - Journal of Pharmaceutical Sciences and Research.
- A Review On Targeted Drug Delivery System - TIJER.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
- The Smart Targeting of Nanoparticles - PMC - PubMed Central - NIH.
- Enhanced Permeability and Retention Effect as a Ubiquitous and Epoch-Making Phenomenon for the Selective Drug Targeting of Solid Tumors - MDPI.
- A Comprehensive Review on Targeted Drug Delivery Systems.
- Focus on fundamentals: achieving effective nanoparticle targeting - PMC - PubMed Central.
- Considerations for Drug Products that Contain Nanom
- “Characterization of Nanoparticles Intended for Drug Delivery” - PMC - NIH.

- Systematic comparison of methods for determining the *in vivo* biodistribution of porous nanostructured injectable inorganic particles - PubMed Central.
- Physicochemical characteriz
- Biodistribution of Nanoparticles *in vivo* - Bio-protocol.
- FDA Releases Guidance On Drug Products Containing Nanom
- Drug Products, Including Biological Products, that Contain Nanom
- Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr
- Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formul
- FDA Publishes Draft Guidance on Drug Products, Including Biological Products, That Contain Nanom
- Drug Products, Including Biological Products, that Contain Nanomaterials - Guidance for Industry | FDA. 4\_7\_. Review on Design of Liposome' as Drug Delivery System - Medires.
- *In vivo* Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles.
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
- *In Vivo* Biodistribution of Nanoparticles | Request PDF - ResearchG

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. A Review: Targeted Drug Delivery System [ijraset.com]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. tijer.org [tijer.org]
- 6. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]
- 7. publishing.emanresearch.org [publishing.emanresearch.org]
- 8. Nanoparticle-based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 10. [iem.creative-biostructure.com](http://iem.creative-biostructure.com) [iem.creative-biostructure.com]
- 11. Passive and active drug targeting: drug delivery to tumors as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 13. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 14. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 15. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 16. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 17. [storage.googleapis.com](http://storage.googleapis.com) [storage.googleapis.com]
- 18. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-directed active tumor-targeting polymeric nanoparticles for cancer chemotherapy. | Semantic Scholar [semanticscholar.org]
- 20. Passive and Active Drug Targeting: Role of Nanocarriers in Rational Design of Anticancer Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [researchgate.net](http://researchgate.net) [researchgate.net]
- 22. [mdpi.com](http://mdpi.com) [mdpi.com]
- 23. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Smart Targeting of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stimuli-Responsive Drug Delivery Systems: From Concept to Clinical Translation | Springer Nature Experiments [experiments.springernature.com]
- 26. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 27. Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [mdpi.com](http://mdpi.com) [mdpi.com]
- 29. [mdpi.com](http://mdpi.com) [mdpi.com]

- 30. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. fda.gov [fda.gov]
- 35. FDA Releases Guidance On Drug Products Containing Nanomaterials [bioprocessonline.com]
- 36. fda.gov [fda.gov]
- 37. lawbc.com [lawbc.com]
- 38. Drug Products, Including Biological Products, that Contain Nanomaterials - Guidance for Industry | FDA [fda.gov]
- 39. rroij.com [rroij.com]
- 40. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 41. bio-protocol.org [bio-protocol.org]
- 42. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to the Development of Targeted Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2611283#role-in-the-development-of-targeted-drug-delivery-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)